molecular formula C20H15NO B14158601 {2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone CAS No. 5449-81-0

{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone

Cat. No.: B14158601
CAS No.: 5449-81-0
M. Wt: 285.3 g/mol
InChI Key: ODCMXZNPSNFHIR-UHFFFAOYSA-N
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Description

{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone is a chemical compound characterized by its unique structure, which includes an imino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone typically involves the reaction of benzaldehyde derivatives with aniline derivatives under specific conditions. One common method involves the use of a condensation reaction where benzaldehyde reacts with aniline in the presence of an acid catalyst to form the imine intermediate. This intermediate is then further reacted with another benzaldehyde derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization are commonly used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    {2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone: Characterized by its imine group and phenyl rings.

    {2-[(e)-Imino(phenyl)methyl]phenyl}(methyl)methanone: Similar structure but with a methyl group instead of a phenyl group.

    {2-[(e)-Imino(phenyl)methyl]phenyl}(chloro)methanone: Contains a chloro group, which alters its reactivity and applications.

Uniqueness

This compound is unique due to its specific structure, which allows for a wide range of chemical reactions and potential applications. Its imine group provides a reactive site for various chemical transformations, making it a valuable compound in synthetic chemistry and research.

Properties

CAS No.

5449-81-0

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

[2-(benzenecarboximidoyl)phenyl]-phenylmethanone

InChI

InChI=1S/C20H15NO/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-14,21H

InChI Key

ODCMXZNPSNFHIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=N)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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